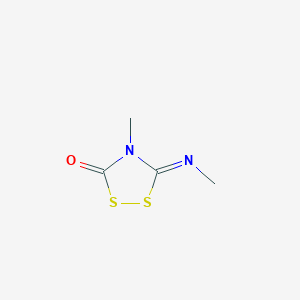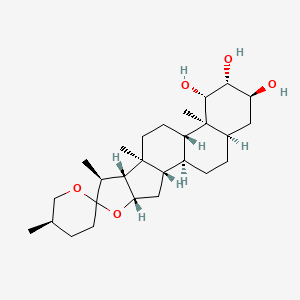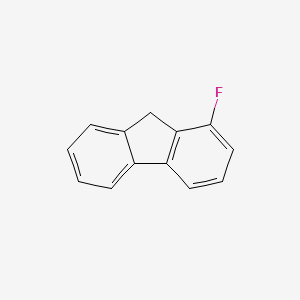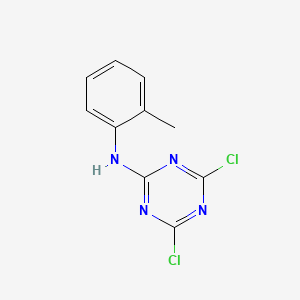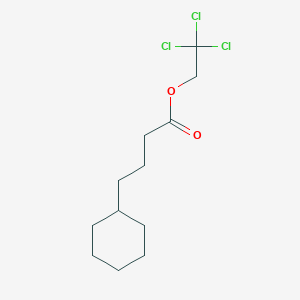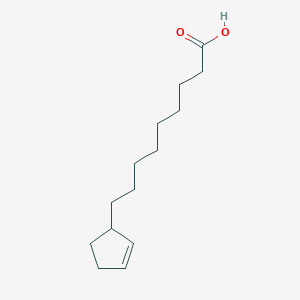
Alepric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by a cyclopentene ring attached to a nonanoic acid chain. This compound is found in certain plant oils, particularly those from the Flacourtiaceae family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alepric acid can be synthesized through various organic reactions. One common method involves the cyclization of a suitable precursor to form the cyclopentene ring, followed by the introduction of the nonanoic acid chain. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction from natural sources, such as the seed oils of plants in the Flacourtiaceae family. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Alepric acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The cyclopentene ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Alepric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological systems and potential as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Alepric acid can be compared to other cyclopentenyl fatty acids, such as aleprestic acid and gorlic acid . These compounds share similar structural features but differ in their chain lengths and functional groups. This compound is unique due to its specific cyclopentene ring and nonanoic acid chain, which confer distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
- Aleprestic acid
- Gorlic acid
Alepric acid stands out for its unique combination of a cyclopentene ring and a nonanoic acid chain, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
2519-24-6 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
9-cyclopent-2-en-1-ylnonanoic acid |
InChI |
InChI=1S/C14H24O2/c15-14(16)12-6-4-2-1-3-5-9-13-10-7-8-11-13/h7,10,13H,1-6,8-9,11-12H2,(H,15,16) |
Clé InChI |
DTHSUAKYTFUSQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


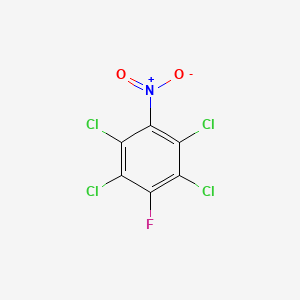

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
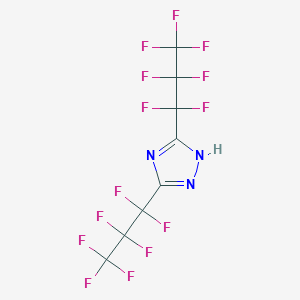

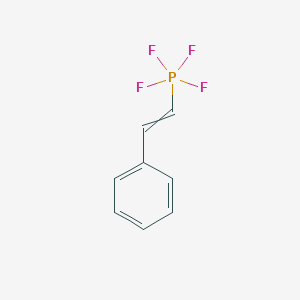
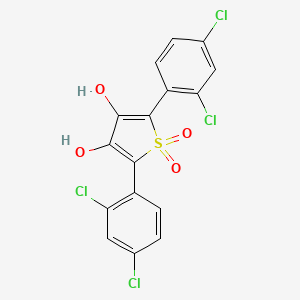
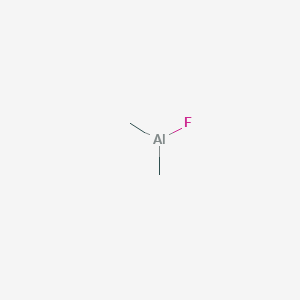
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
